molecular formula C13H8BrCl2NO B5635432 2-bromo-N-(3,5-dichlorophenyl)benzamide

2-bromo-N-(3,5-dichlorophenyl)benzamide

Cat. No. B5635432
M. Wt: 345.0 g/mol
InChI Key: CBQREZYMYOLNMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-bromo-N-(3,5-dichlorophenyl)benzamide, often involves multi-component reactions. A notable method includes the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields (Sabbaghan & Hossaini, 2012). This demonstrates the efficiency and green chemistry aspects of synthesizing benzamide derivatives through environmentally friendly methods.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those related to 2-bromo-N-(3,5-dichlorophenyl)benzamide, is often elucidated using X-ray crystallography and computational methods. Studies reveal that these compounds can exhibit interesting crystal packing, stabilized by hydrogen bonds and π-interactions. For instance, detailed analysis of the molecular structure, Hirshfeld surface, and DFT calculations of antipyrine derivatives has shown significant insights into the molecular interactions stabilizing the crystal structure (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQREZYMYOLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,5-dichlorophenyl)benzamide

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